(3-Methoxy-4-propoxyphenyl)-(4-methylpiperidin-1-yl)methanone
Overview
Description
(3-Methoxy-4-propoxyphenyl)-(4-methylpiperidin-1-yl)methanone is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzoyl group substituted with methoxy and propoxy groups, attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-propoxyphenyl)-(4-methylpiperidin-1-yl)methanone typically involves the reaction of 3-methoxy-4-propoxybenzoyl chloride with 4-methylpiperidine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 3-methoxy-4-propoxybenzoyl chloride: This intermediate is synthesized by reacting 3-methoxy-4-propoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The 3-methoxy-4-propoxybenzoyl chloride is then reacted with 4-methylpiperidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-propoxyphenyl)-(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
(3-Methoxy-4-propoxyphenyl)-(4-methylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxy-4-propoxyphenyl)-(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxy-4-propoxybenzoyl)-4-ethylpiperidine
- 1-(3-methoxy-4-propoxybenzoyl)-4-phenylpiperidine
- 1-(3-methoxy-4-propoxybenzoyl)-4-isopropylpiperidine
Uniqueness
(3-Methoxy-4-propoxyphenyl)-(4-methylpiperidin-1-yl)methanone is unique due to the specific combination of methoxy and propoxy substituents on the benzoyl group, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpiperidine ring also contributes to its distinct properties compared to other piperidine derivatives.
Properties
IUPAC Name |
(3-methoxy-4-propoxyphenyl)-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-4-11-21-15-6-5-14(12-16(15)20-3)17(19)18-9-7-13(2)8-10-18/h5-6,12-13H,4,7-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVMXPMAFSFQMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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